2,2',3,4,5,5',6-Heptachlorobiphényle

Vue d'ensemble

Description

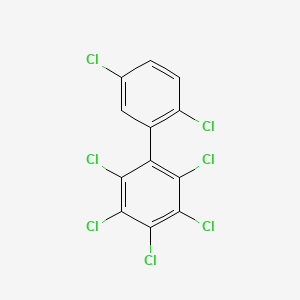

2,2’,3,4,5,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.323 . It is also known by other names such as 2,2’,3,3’,4,5’,6-Heptachloro-1,1’-biphenyl and PCB 175 .

Molecular Structure Analysis

The molecular structure of 2,2’,3,4,5,5’,6-Heptachlorobiphenyl can be viewed using Java or Javascript as per the NIST Chemistry WebBook . The IUPAC Standard InChIKey for this compound is KJBDZJFSYQUNJT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,2’,3,4,5,5’,6-Heptachlorobiphenyl has a molecular weight of 395.323 . Further physical and chemical properties are not provided in the search results.Mécanisme D'action

The exact mechanism of action of 2,2',3,4,5,5'-HBCB is not fully understood. It is known to bind to cellular receptors, such as the aryl hydrocarbon receptor, and this binding can lead to changes in gene expression, which can lead to toxic effects. Additionally, it is known to be metabolized by enzymes, such as cytochrome P450, which can lead to the formation of reactive metabolites that can cause damage to DNA and other cellular components.

Biochemical and Physiological Effects

2,2',3,4,5,5'-HBCB has been linked to a number of biochemical and physiological effects. These effects include endocrine disruption, reproductive toxicity, immunotoxicity, and carcinogenicity. It has been linked to changes in hormone levels, such as estrogen and testosterone, and has been associated with increased risk of certain types of cancer, such as breast and liver cancer. Additionally, it has been linked to developmental and reproductive toxicity, as well as immunotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

2,2',3,4,5,5'-HBCB has been used extensively in laboratory experiments to study its environmental and health effects. It has several advantages for laboratory experiments, such as its low cost and availability, as well as its ability to be easily synthesized and purified. Additionally, it is relatively stable and has a low vapor pressure, making it suitable for use in gas chromatography and other analytical techniques. However, it also has some limitations for laboratory experiments, such as its toxicity and the need for special handling and disposal procedures.

Orientations Futures

There are a number of potential future directions for research on 2,2',3,4,5,5'-HBCB. These include further studies on its environmental and health effects, as well as investigations into its biodegradation and potential for bioremediation. Additionally, further research is needed to understand its mechanism of action, as well as its potential for bioaccumulation and biomagnification. Finally, research is needed to develop better methods for monitoring and controlling its presence in the environment.

Applications De Recherche Scientifique

Études d'impact environnemental

PCB 180: est un biphényle polychloré connu pour sa persistance dans l'environnement et son potentiel de bioaccumulation . La recherche dans ce domaine implique souvent l'étude de la distribution et de la concentration du PCB 180 dans divers écosystèmes, la compréhension de ses effets à long terme sur la faune et l'évaluation des risques qu'il représente pour la santé humaine par le biais de la chaîne alimentaire.

Chimie analytique

En chimie analytique, PCB 180 sert de standard pour calibrer les instruments et valider les méthodes utilisées pour la détection et la quantification des biphényles polychlorés dans les échantillons environnementaux . Il est crucial pour garantir l'exactitude et la fiabilité des résultats analytiques dans la surveillance environnementale.

Toxicologie

Les études toxicologiques sur le PCB 180 visent à comprendre ses effets toxiques sur les organismes vivants. Cela comprend l'exploration des mécanismes d'action, des relations dose-réponse et de la cancérogénicité potentielle. Le PCB 180 est officiellement classé comme cancérogène et suscite des inquiétudes en raison de sa présence dans le tissu adipeux humain .

Recherche sur la biodégradation

La recherche sur la biodégradation du PCB 180 étudie les processus microbiens et enzymatiques qui peuvent décomposer ce composé dans l'environnement. Des études ont montré que certains consortia microbiens peuvent métaboliser le PCB 180, ce qui pourrait conduire à des sous-produits moins toxiques . Cette recherche est essentielle pour développer des stratégies de biorémediation.

Applications de recherche médicale

Alors que le PCB 180 est principalement connu pour sa toxicité, la recherche dans le domaine médical peut impliquer l'étude de ses effets sur les voies cellulaires et l'expression génétique. Cela peut fournir des informations sur les mécanismes biologiques affectés par les PCB et contribuer à la compréhension des maladies associées aux polluants environnementaux .

Applications industrielles

Historiquement, le PCB 180 a été utilisé dans diverses applications industrielles en raison de sa stabilité chimique et de ses propriétés isolantes. Bien que son utilisation soit désormais interdite, la recherche continue d'explorer sa présence dans les anciens sites et équipements industriels et le potentiel d'élimination ou de dégradation sécuritaires .

Safety and Hazards

The safety data sheet for 2,2’,3,4,5,5’,6-Heptachlorobiphenyl indicates that it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and release to the environment .

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-6(14)5(3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZHTHZEHQHHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074175 | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52712-05-7 | |

| Record name | PCB 185 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GON8Y94S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)

![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)